molecular formula C15H28N2O3 B2498005 (S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-35-2

(S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate

Cat. No. B2498005
CAS RN: 1286208-35-2
M. Wt: 284.4
InChI Key: OPJCHPYRQZORKN-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of (S)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate involves several steps, starting from readily available materials. A notable method involves a one-pot, two-step telescoped sequence employing a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, resulting in the target product with a high purity level of over 97% (Wenjie Li et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been characterized using techniques such as X-ray crystallography and DFT analyses. These studies reveal intricate details about the molecular configuration, including intramolecular hydrogen bonding and the spatial arrangement of functional groups, which are crucial for understanding the compound's reactivity and properties (N. Çolak et al., 2021).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its versatility as an intermediate. It has been employed in the synthesis of complex molecules, demonstrating its utility in constructing intricate molecular architectures. The compound's reactivity with common organic electrophiles, such as imines, aldehydes, and ketones, has been exploited in the synthesis of biologically active molecules (Ramsay E. Beveridge et al., 2020).

Scientific Research Applications

Synthesis and Process Development

  • Li et al. (2012) developed a scalable synthesis of a related compound, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This process involved efficient one-pot, two-step telescoped sequence starting from readily available materials, demonstrating the compound's utility in pharmaceutical manufacturing (Li et al., 2012).

Structural Analysis and Characteristics

  • Weber et al. (1995) analyzed the structure of a similar compound, providing insights into its molecular configuration, which is crucial for understanding its interactions and potential applications in medicinal chemistry (Weber et al., 1995).
  • Baillargeon et al. (2014) studied the crystal structure of a related compound, highlighting the orientation of its carbamate and amide, which is significant for its chemical properties and potential applications (Baillargeon et al., 2014).

Chemical Synthesis and Modifications

  • Funabiki et al. (2008) reported on the synthesis of a related compound, demonstrating its potential for chemical modifications and applications in the synthesis of other compounds (Funabiki et al., 2008).

Role in Drug Intermediates

  • Min (2010) described an efficient process for synthesizing important drug intermediates related to the compound, showcasing its relevance in pharmaceutical research and development (Min, 2010).

Antibacterial Agents

  • Jain et al. (2003) explored the synthesis and biological activity of analogues of a related compound, indicating its potential as a backbone for developing new antibacterial agents (Jain et al., 2003).

properties

IUPAC Name

tert-butyl N-[(3S)-1-(2-ethylbutanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-6-11(7-2)13(18)17-9-8-12(10-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJCHPYRQZORKN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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